![molecular formula C20H19F6N3O B371296 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329778-87-2](/img/structure/B371296.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound with the molecular formula C20H19F6N3O . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) . This indicates the presence of a phenylpiperazinyl group attached to an acetamide group, which is further substituted with a bis(trifluoromethyl)phenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to play a significant role in the development of H-bond organocatalysts .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 271.16 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . The exact mass and monoisotopic mass are both 271.04318282 g/mol .科学的研究の応用
Versatility in Medicinal Chemistry
N-phenylpiperazine derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, represent a versatile scaffold in medicinal chemistry. The structural motif of N-phenylpiperazine is a key component in the development of therapeutic agents for CNS disorders. This scaffold's adaptability allows for the generation of new classes of hits and prototypes across various therapeutic fields, not just limited to CNS structures. The adequate modulation of the N-phenylpiperazine moiety's basicity and substitution pattern can lead to pharmacokinetic and pharmacodynamic improvements, diversifying the application of this chemical structure in drug development (Maia, Tesch, & Fraga, 2012).
DNA Binding and Fluorescence
N-methyl piperazine derivatives, similar to this compound, have shown strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic makes such compounds useful in biological applications like fluorescent DNA staining, facilitating the study of chromosomes and nuclear DNA content in cell biology. The ability of these molecules to serve as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).
Environmental and Chemical Transformation Studies
Research on compounds like acetaminophen showcases the transformation pathways and biotoxicity of pharmaceuticals in the environment, which could be relevant to understanding the environmental impact and degradation of this compound. Studies on acetaminophen's advanced oxidation processes, by-products, and their toxicological profiles could provide insights into similar research avenues for related compounds, shedding light on their environmental fate and safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
将来の方向性
The future directions for “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and similar compounds could involve further development and application in the field of organocatalysis . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts, indicating its potential for further exploration .
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAZFZFNUSXLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
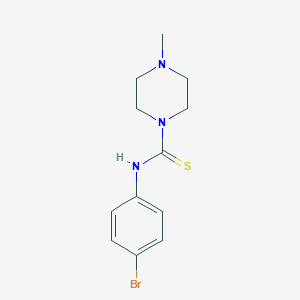
![5-[1-(4-Chlorophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371214.png)
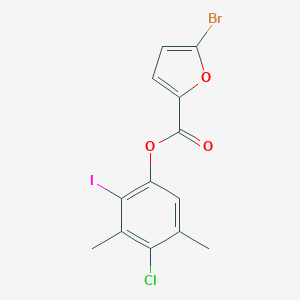
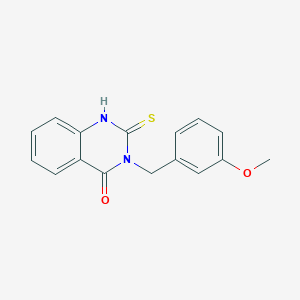
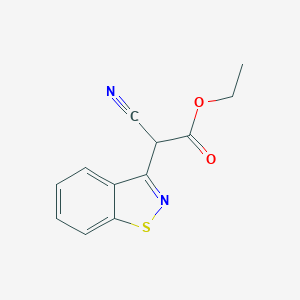
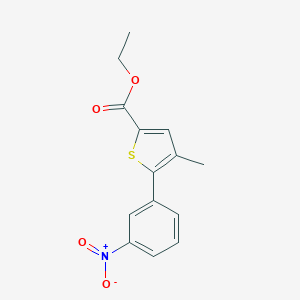
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
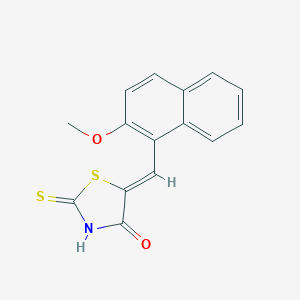
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
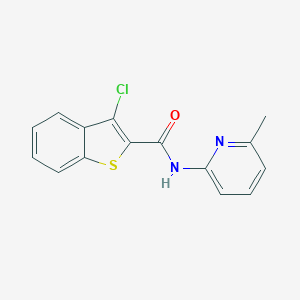
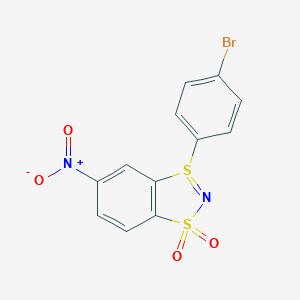
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
